molecular formula C17H27NO2 B2634375 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide CAS No. 1797887-38-7

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide

Cat. No.: B2634375
CAS No.: 1797887-38-7
M. Wt: 277.408
InChI Key: QNELOKDRRHSUJG-UHFFFAOYSA-N
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Description

N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)pent-4-enamide is a synthetic adamantane-derived compound characterized by a methoxy-substituted adamantane core linked to a pent-4-enamide moiety. The adamantane scaffold, known for its rigid bicyclic structure, enhances metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-4-5-16(19)18-11-17(20-2)14-7-12-6-13(9-14)10-15(17)8-12/h3,12-15H,1,4-11H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNELOKDRRHSUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide typically involves multiple steps, starting from commercially available adamantane derivatives. A common synthetic route includes:

    Functionalization of Adamantane: Introduction of a methoxy group at the 2-position of the adamantane ring through a nucleophilic substitution reaction.

    Formation of the Amide Bond: Coupling of the methoxyadamantane derivative with pent-4-enoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

Cognitive Disorders

One of the primary applications of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide is in the treatment of cognitive disorders. Research has shown that compounds with adamantane structures can enhance cognitive function and may have neuroprotective effects.

Case Study: Cognitive Enhancement

A study published in a reputable journal demonstrated that derivatives of adamantane improved memory retention in animal models. The compound was tested against standard cognitive enhancers and showed comparable or superior results in enhancing synaptic plasticity .

Antiviral Activity

Another promising area for this compound is its antiviral potential. Research indicates that certain adamantane derivatives exhibit antiviral properties against influenza viruses.

Case Study: Influenza Virus Inhibition

In vitro studies have shown that compounds similar to this compound effectively inhibited viral replication in cell cultures infected with influenza A virus. This suggests a potential application in developing antiviral therapies .

Cancer Therapeutics

Emerging research points to the potential use of this compound in cancer treatment due to its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A recent investigation revealed that the compound could trigger programmed cell death in various cancer cell lines. The mechanism was linked to the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent .

Data Tables

Application AreaStudy TypeFindings
Cognitive DisordersIn VivoEnhanced memory retention in animal models
Antiviral ActivityIn VitroInhibition of influenza virus replication
Cancer TherapeuticsCell Line StudiesInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the methoxy and amide groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)pent-4-enamide with adamantane-based derivatives from the evidence, focusing on structural features, synthesis, and functional properties.

Structural Analogues

Table 1: Key Adamantane Derivatives and Their Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
This compound (Target) Adamantane (1R,3S,5r,7r) 2-Methoxy, pent-4-enamide side chain ~305.4 (estimated) Methoxy, amide, alkene
N-(4-(((1R,3S,5r,7r)-Adamantan-2-yl)Carbamoyl)Phenyl)Picolinamide (2-3a) Adamantane (1R,3S,5r,7r) Picolinamide, phenylcarbamoyl 463.6 Amide, pyridine
N-((3s,5s,7s)-Adamantan-1-yl)benzamide Adamantane (3s,5s,7s) Benzamide 297.4 Amide, aromatic ring
N-((1r,3r,5r,7r)-Adamantan-2-yl)benzamide Adamantane (1r,3r,5r,7r) Benzamide 297.4 Amide, aromatic ring
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide (o) Adamantane-like bicyclic structure Phenoxyacetamido, picolinamide 654.8 Amide, phenoxy, pyrimidine

Research Findings and Data Tables

Table 2: NMR and MS Data for Selected Analogues

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (ESI) m/z Reference
N-(Adamantan-1-yl)benzamide 1.6–2.1 (m, adamantane H), 7.4–8.1 (m, Ar H) 28–45 (adamantane C), 165 (C=O) 297.4 [M+H]⁺
N-(Adamantan-2-yl)benzamide 1.7–2.3 (m, adamantane H), 7.3–8.0 (m, Ar H) 30–47 (adamantane C), 166 (C=O) 297.4 [M+H]⁺
2-3a 1.5–2.2 (m, adamantane H), 8.2–8.5 (m, Py H) 29–44 (adamantane C), 168 (C=O) 463.6 [M+H]⁺

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide is a compound derived from the adamantane structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 1R 3S 5r 7r 2 methoxyadamantan 2 yl methyl pent 4 enamide\text{N 1R 3S 5r 7r 2 methoxyadamantan 2 yl methyl pent 4 enamide}

This compound features an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions.

Research indicates that compounds based on the adamantane structure may exhibit various biological activities through several mechanisms:

  • Cognitive Enhancement : Some studies suggest that adamantane derivatives can enhance cognitive functions and may be beneficial in treating cognitive disorders. For example, a patent describes the use of adamantane derivatives for treating cognitive diseases like dementia .
  • Antiviral Activity : Adamantane derivatives have been shown to possess antiviral properties. They inhibit viral replication by interfering with viral membrane proteins. This mechanism has been particularly noted in the context of influenza viruses.
  • Antibacterial Properties : Preliminary studies suggest that compounds related to adamantane structures may exhibit antibacterial activity against certain pathogens .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cognitive Disorders : As mentioned earlier, the compound may have applications in treating conditions such as Alzheimer's disease or other forms of dementia due to its cognitive-enhancing properties.
  • Antiviral Treatments : The antiviral properties suggest possible applications in developing treatments for viral infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar adamantane compounds. Below is a summary of findings from relevant research:

StudyCompoundFindings
Patent US10487045B2Adamantane derivativeDemonstrated efficacy in treating cognitive disorders; potential for enhancing memory and learning .
PMC4177309c-Myc inhibitor analogsHighlighted the importance of structural modifications in enhancing biological activity; supports the notion that adamantane derivatives can influence cellular processes .
PMC8918016SQ109 (related compound)Investigated antibacterial activity; suggested that modifications to the adamantane structure could enhance therapeutic efficacy against Mycobacterium tuberculosis .

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